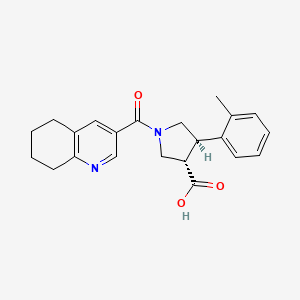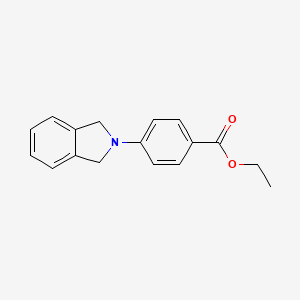![molecular formula C12H12N2O3S2 B5560479 4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5560479.png)
4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide often involves strategies that incorporate cyclic sulfinic acid derivatives, such as sultines and cyclic sulfinamides, due to their relevance in producing sulfur-containing compounds like sulfoxides, sulfones, and sulfinates. Recent advancements have improved the accessibility of these derivatives, which are crucial for synthesizing a wide range of sulfur-containing compounds, highlighting the diversity and applicability of synthetic methods in this domain (Zhang et al., 2023).
Molecular Structure Analysis
Understanding the molecular structure of 4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide requires detailed knowledge of its core components. Thiophene derivatives, known for their aromatic five-membered ring structure with sulfur as a heteroatom, play a significant role in medicinal chemistry due to their bioactivities. The structural analysis and characterization of these derivatives provide insights into their potential applications and interactions (Xuan, 2020).
Chemical Reactions and Properties
The chemical behavior of sulfonamides and thiophene derivatives is influenced by their functional groups, which participate in various reactions. Sulfonamides, for instance, have been explored for their diverse biological activities, including antibacterial and antitumoral effects. The reactivity of these compounds towards different chemical agents highlights their versatility and potential for application in drug development and other areas of chemistry (Azevedo-Barbosa et al., 2020).
Scientific Research Applications
Anticancer Activity
Research has demonstrated the synthesis and anticancer evaluation of compounds related to 4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide, with specific focus on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety. These compounds displayed potent cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF‐7, with minimal toxicity in normal human kidney HEK293 cells. The mechanism of action was found to involve apoptosis induction and cell cycle arrest, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).
Polymer Chemistry
A study on aromatic poly(sulfone sulfide amide imide)s revealed the preparation of a new diamine monomer containing flexible sulfone, sulfide, and amide units. This monomer was used to synthesize polymers with remarkable thermal stability and solubility, suggesting applications in high-performance materials (Mehdipour‐Ataei & Hatami, 2007).
Enzyme Inhibition
Another study focused on the synthesis of novel acridine and bis acridine sulfonamides, which showed effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These findings suggest potential applications in treating conditions where carbonic anhydrase activity modulation is beneficial (Ulus et al., 2013).
Material Science
Research into the corrosion inhibition properties of a novel thiophene Schiff base for mild steel in acidic conditions demonstrated high efficiency, with potential applications in protecting industrial metal components (Tezcan et al., 2018).
properties
IUPAC Name |
4-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-8-2-4-9(5-3-8)14-19(16,17)10-6-11(12(13)15)18-7-10/h2-7,14H,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZITMVHZSSSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5560414.png)
![7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5560428.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5560439.png)


![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560453.png)
![isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5560463.png)
![(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560487.png)
![2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)

![5-{3-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2,4-imidazolidinedione](/img/structure/B5560498.png)
